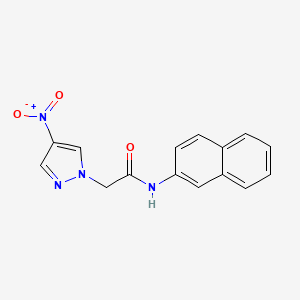![molecular formula C18H17ClF3N3O4 B15004319 methyl 2-[2-(3-chlorophenyl)hydrazinyl]-3,3,3-trifluoro-N-[(2-methoxyphenyl)carbonyl]alaninate](/img/structure/B15004319.png)
methyl 2-[2-(3-chlorophenyl)hydrazinyl]-3,3,3-trifluoro-N-[(2-methoxyphenyl)carbonyl]alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of methyl 2-[2-(3-chlorophenyl)hydrazinyl]-3,3,3-trifluoro-N-[(2-methoxyphenyl)carbonyl]alaninate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chlorophenylhydrazine with trifluoroacetic acid to form an intermediate, which is then reacted with methyl 2-bromo-3,3,3-trifluoro-N-[(2-methoxyphenyl)carbonyl]alaninate under specific conditions . Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
Methyl 2-[2-(3-chlorophenyl)hydrazinyl]-3,3,3-trifluoro-N-[(2-methoxyphenyl)carbonyl]alaninate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Methyl 2-[2-(3-chlorophenyl)hydrazinyl]-3,3,3-trifluoro-N-[(2-methoxyphenyl)carbonyl]alaninate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl 2-[2-(3-chlorophenyl)hydrazinyl]-3,3,3-trifluoro-N-[(2-methoxyphenyl)carbonyl]alaninate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Methyl 2-[2-(3-chlorophenyl)hydrazinyl]-3,3,3-trifluoro-N-[(2-methoxyphenyl)carbonyl]alaninate can be compared with other similar compounds, such as:
- Methyl 2-[2-(4-chlorophenyl)hydrazinyl]-3,3,3-trifluoro-N-[(2-methoxyphenyl)carbonyl]alaninate
- Methyl 2-[2-(3-bromophenyl)hydrazinyl]-3,3,3-trifluoro-N-[(2-methoxyphenyl)carbonyl]alaninate
- Methyl 2-[2-(3-chlorophenyl)hydrazinyl]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate
These compounds share similar structural features but differ in the position or type of substituents, which can lead to variations in their chemical and biological properties .
Propriétés
Formule moléculaire |
C18H17ClF3N3O4 |
|---|---|
Poids moléculaire |
431.8 g/mol |
Nom IUPAC |
methyl 2-[2-(3-chlorophenyl)hydrazinyl]-3,3,3-trifluoro-2-[(2-methoxybenzoyl)amino]propanoate |
InChI |
InChI=1S/C18H17ClF3N3O4/c1-28-14-9-4-3-8-13(14)15(26)23-17(16(27)29-2,18(20,21)22)25-24-12-7-5-6-11(19)10-12/h3-10,24-25H,1-2H3,(H,23,26) |
Clé InChI |
WVIAQCXDTANPHG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=O)NC(C(=O)OC)(C(F)(F)F)NNC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethylphenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B15004239.png)
![1a-acetyl-6-bromo-1-(4-bromobenzoyl)-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B15004255.png)
![N-(1,3'-diacetyl-5-fluoro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B15004262.png)
![2-[(2-cyanophenyl)sulfanyl]-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide](/img/structure/B15004277.png)
![methyl 4-{[(4-chlorophenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15004292.png)
![4-chloro-N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B15004294.png)
![2-chloro-N-{3-[(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxy]phenyl}benzamide](/img/structure/B15004298.png)
methanethione](/img/structure/B15004301.png)
![1H-1,2,3-Triazole-4-carboxylic acid, 1-[4-[bis(1-methylethyl)amino]-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-, ethyl ester](/img/structure/B15004311.png)

![2-[(2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}phenyl)sulfanyl]benzonitrile](/img/structure/B15004314.png)
![Acetamide, 2-(3,4-dimethoxyphenyl)-N-[5-methyl-2-(3-methylbenzyl)-2H-pyrazol-3-yl]-](/img/structure/B15004317.png)
![Ethyl 4-(dibenzo[b,d]furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15004322.png)
![(3-chlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone](/img/structure/B15004326.png)
